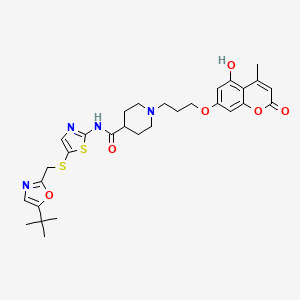

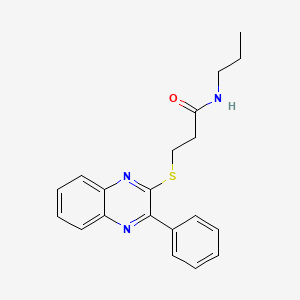

PROTAC CDK9/CycT1 Degrader-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

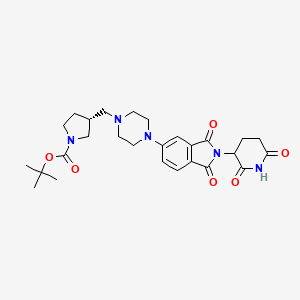

PROTAC CDK9/CycT1 Degrader-2 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), with an IC50 value of 45 nM . This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the targeted degradation of specific proteins. By recruiting an E3 ubiquitin ligase to the target protein, PROTACs promote ubiquitination and subsequent proteasomal degradation of the target protein .

Métodos De Preparación

The synthesis of PROTAC CDK9/CycT1 Degrader-2 involves the conjugation of a ligand that binds to CDK9 with a ligand for an E3 ubiquitin ligase via a linker. The synthetic route typically includes the following steps:

Ligand Synthesis: The ligand for CDK9 is synthesized through a series of organic reactions.

Linker Attachment: A linker molecule is attached to the CDK9 ligand.

E3 Ligase Ligand Conjugation: The E3 ligase ligand is then conjugated to the linker.

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimization for yield and purity.

Análisis De Reacciones Químicas

PROTAC CDK9/CycT1 Degrader-2 undergoes several types of chemical reactions:

Substitution Reactions: The synthesis involves nucleophilic substitution reactions to attach the linker and E3 ligase ligand.

Oxidation and Reduction: These reactions may be used in the synthesis of the ligands.

Coupling Reactions: The final conjugation of the CDK9 ligand and E3 ligase ligand involves coupling reactions.

Common reagents used in these reactions include organic solvents, bases, and coupling agents. The major products formed are the intermediate compounds leading to the final PROTAC molecule.

Aplicaciones Científicas De Investigación

PROTAC CDK9/CycT1 Degrader-2 has several scientific research applications:

Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival.

Transcriptional Regulation: CDK9 is involved in the regulation of RNA polymerase II pause-release states.

Drug Development: This compound serves as a model for developing new PROTACs targeting other proteins involved in various diseases.

Mecanismo De Acción

PROTAC CDK9/CycT1 Degrader-2 exerts its effects by promoting the degradation of CDK9. The mechanism involves:

Binding: The CDK9 ligand binds to CDK9, while the E3 ligase ligand binds to an E3 ubiquitin ligase.

Ubiquitination: The PROTAC brings CDK9 and the E3 ligase into proximity, facilitating the ubiquitination of CDK9.

Degradation: The ubiquitinated CDK9 is recognized by the proteasome and degraded.

This degradation disrupts the function of CDK9, leading to the downregulation of transcriptional programs driven by CDK9 .

Comparación Con Compuestos Similares

PROTAC CDK9/CycT1 Degrader-2 is unique in its high specificity and potency for CDK9. Similar compounds include:

PROTAC CDK2/9 Degrader-1: A dual degrader for CDK2 and CDK9, with different selectivity and potency.

PROTAC CDK9 Degrader-2 (compound 11c): Another selective CDK9 degrader with an IC50 of 17 μM in MCF-7 cell lines.

Compared to these compounds, this compound offers a higher specificity for CDK9, making it a valuable tool for targeted protein degradation studies.

Propiedades

Fórmula molecular |

C30H36N4O6S2 |

|---|---|

Peso molecular |

612.8 g/mol |

Nombre IUPAC |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37) |

Clave InChI |

YWIOKMKBFQAIMD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

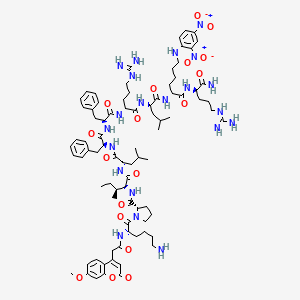

![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)

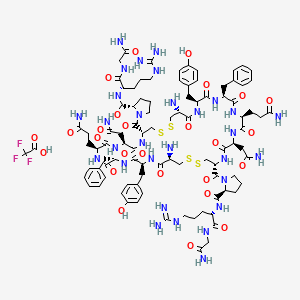

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)

![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12366524.png)

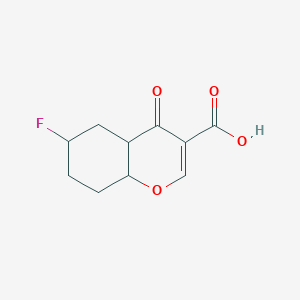

![4-[4-[[(1R)-6-[2-[2-[[(2R)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid](/img/structure/B12366527.png)